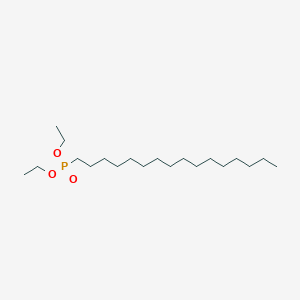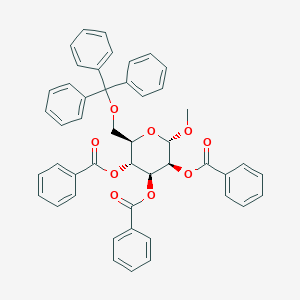
2-cyclopentylideneacetic Acid
Vue d'ensemble
Description
2-Cyclopentylideneacetic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15300 . It is also known by its CAS number 1903-27-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact mass is 126.06800 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 266.5±9.0 °C at 760 mmHg, and a flash point of 173.2±9.6 °C . It has a polar surface area of 37 Å2 and a molar volume of 100.6±3.0 cm3 .Applications De Recherche Scientifique
Cyclooxygenase-2 (COX-2) Inhibition and Cancer Research
2-Cyclopentylideneacetic acid has applications in cancer research due to its association with cyclooxygenase-2 (COX-2) pathways. COX-2 plays a pivotal role in cancer, and its inhibition is being explored for cancer prevention and treatment, especially in colorectal cancer (Yang Cao & S. Prescott, 2002). The understanding of COX-2 in disease processes such as cancer provides a basis for studying compounds like this compound in this context (R. DuBois et al., 1998).
Development of COX-2 Inhibitors
Research on COX-2 inhibitors, which may include compounds like this compound, is significant because of their potential to offer greater gastrointestinal safety compared to nonselective NSAIDs. This makes them suitable for long-term use in treating inflammatory conditions (A. Rostom et al., 2007).
Biochemical Research and Enzyme Inhibition
In biochemical research, this compound is studied for its role in enzyme inhibition. For instance, its structure has been utilized in the development of prolyl oligopeptidase (POP) inhibitors, where it acts as a proline mimetic structure, enhancing the lipophilicity of the inhibitors (Elina M. Jarho et al., 2004).
Organic Synthesis and Chemical Reactions
The compound is also relevant in organic synthesis, where its derivatives are used in novel reactions and syntheses, such as in the cyclization reaction of cyclopropylideneacetic acids for synthesizing various furanones and pyranones (Xian Huang & Hongwei Zhou, 2002). Additionally, its derivatives have been utilized as multifunctional building blocks in organic synthesis (Michael Limbach et al., 2004).
Role in Inflammatory Diseases
The relationship of COX-2, which could be targeted by this compound derivatives, with various inflammatory diseases and degenerative brain diseases, has been extensively researched. COX-2's role in neuroinflammation and its potential in drug development for treating neurological conditions is of particular interest (L. Minghetti, 2004).
Apoptosis and Cellular Dynamics
Studies have also explored the role of COX-2 in cellular dynamics, including its impact on cellular adhesion and apoptosis. Compounds affecting COX-2, like this compound, may therefore have implications in understanding cell behavior in various pathological conditions (M. Tsujii & R. DuBois, 1995).
Safety and Hazards
2-Cyclopentylideneacetic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
2-cyclopentylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLEHPBUZPLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304974 | |
| Record name | 2-cyclopentylideneacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-27-1 | |
| Record name | 2-cyclopentylideneacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopentylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


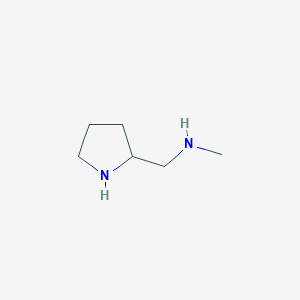



![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
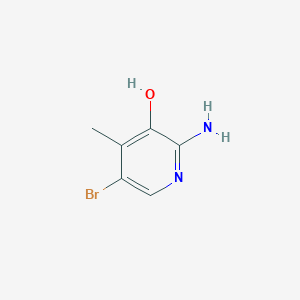
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
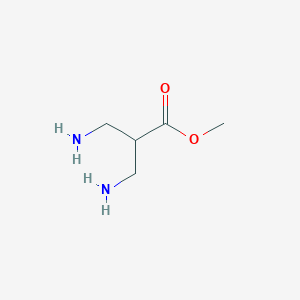
![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
